7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one is a compound derived from the modification of tacrine, which is known for its neuroprotective properties. This compound has garnered attention due to its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. The structural modifications made to tacrine aim to enhance its efficacy while reducing toxicity.
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one belongs to the class of acridine derivatives. It is characterized by a hexahydroacridine core with a phenoxy substituent, which influences its biological activity and interaction with various receptors in the nervous system.
The synthesis of 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the following steps:
The synthesis can be performed under reflux conditions in solvents like acetic acid or dimethyl sulfoxide, which facilitate the reaction and improve yields. The reactions are monitored using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm the formation of the desired product.
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one features a complex molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 269.34 g/mol.
Crystallographic studies have provided detailed information about the atomic arrangement within the molecule. The compound exhibits specific bond lengths and angles that are critical for its biological activity .
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one can participate in various chemical reactions:
The mechanisms of these reactions often involve non-covalent interactions such as hydrogen bonding and π–π stacking with enzyme active sites. Computational studies have been conducted to model these interactions and predict binding affinities.
The mechanism by which 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one exerts its effects primarily involves:
Studies have demonstrated that this dual action contributes to improved cognitive function in animal models of Alzheimer's disease.
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one is typically described as a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR and IR) that confirm functional groups and molecular integrity.
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one has several scientific applications:
Acridine derivatives have evolved significantly since their identification in coal tar in 1870. Early applications centered on dyes and anti-infectives (e.g., Acriflavine, 1912), but the discovery of DNA intercalation in the 1960s redirected focus toward oncology [4]. Amsacrine (molecular weight: 393.5 g/mol), approved in 1978 for acute leukemia, marked the first therapeutic breakthrough as a DNA topoisomerase II inhibitor [4]. Its clinical success spurred systematic structure-activity relationship (SAR) studies on 9-anilinoacridines, revealing that electron-donating substituents (e.g., 4′-methyl) enhanced DNA binding affinity and antitumor efficacy . Subsequent innovations included C-1748 (9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine), developed for pancreatic cancer, which leverages cytochrome P450 reductase activation for selective cytotoxicity [4].
Table 1: Evolution of Key Acridine-Based Therapeutics
Compound | Year | Molecular Target | Therapeutic Application |
---|---|---|---|
Acriflavine | 1912 | Nucleic acids | Antiseptic |
Amsacrine | 1978 | Topoisomerase II/DNA complex | Acute leukemia |
C-1748 | 2000s | Cytochrome system | Pancreatic cancer |
CK0403 | 2020s | HER2 kinase | Breast cancer |
Recent derivatives like CK0403 target estrogen receptor-negative HER2+ breast cancer, demonstrating enhanced potency over predecessors [4]. Hybrid scaffolds (e.g., acridine-thiazolidines) further expanded mechanisms to include PARP-1 inhibition and cell-cycle arrest [3] [4].
Neurodegenerative diseases (e.g., Alzheimer’s) involve multifactorial pathologies, including amyloid aggregation, oxidative stress, and impaired neurotransmission. Single-target agents often show limited efficacy, necessitating multi-target directed ligands (MTDLs) [1] [8]. Acridine scaffolds are ideal MTDL platforms due to their planar structure, which permits:
Table 2: Multi-Target Activities of Acridine Derivatives
Biological Target | Mechanism | Experimental Evidence |
---|---|---|
Acetylcholinesterase | Competitive inhibition | IC~50~: 2.8 μM (hybrids) [3] |
ROS | Radical scavenging | DPPH assay: 84% inhibition [3] |
Amyloid-β | Aggregation disruption | Thioflavin T assay: 60% reduction [8] |
The integration of phenolic groups (e.g., in 7-phenoxyhexahydroacridin-9-one) augments these effects by enabling hydrogen bonding and metal chelation, crucial for targeting metal-associated amyloid pathologies [8].
The phenoxy group (–OPh) at the C7 position of hexahydroacridin-9-one confers distinct physicochemical and bioactivity profiles:
SAR analyses indicate that electron-donating groups (e.g., 4′-methoxy) on the phenoxy ring boost bioactivity by 40–60% compared to electron-withdrawing groups [1] [3]. This underpins the design of 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one as a versatile scaffold for MTDL development.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: